molecular formula C12H9ClN2 B1347662 2-Chloro-6-ethylquinoline-3-carbonitrile CAS No. 498548-90-6

2-Chloro-6-ethylquinoline-3-carbonitrile

Cat. No.: B1347662
CAS No.: 498548-90-6
M. Wt: 216.66 g/mol
InChI Key: ZZBSVGBZSYQFSD-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylquinoline-3-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group, an ethyl group, and a carbonitrile group on the quinoline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Chloro-6-ethylquinoline-3-carbonitrile typically begins with commercially available quinoline derivatives.

    Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitrile Formation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Chloro-6-ethylquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry

2-Chloro-6-ethylquinoline-3-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them valuable in drug discovery.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an antimalarial, antibacterial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethylquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and DNA. The chloro group and carbonitrile group enhance its binding affinity to these targets, leading to inhibition of enzyme activity or disruption of DNA function. The ethyl group may influence the compound’s lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbonitrile: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    6-Ethylquinoline-3-carbonitrile: Lacks the chloro group, which may influence its binding affinity to molecular targets.

    2-Chloro-6-methylquinoline-3-carbonitrile: The presence of a methyl group instead of an ethyl group may alter its lipophilicity and biological activity.

Uniqueness

2-Chloro-6-ethylquinoline-3-carbonitrile is unique due to the presence of both the chloro and ethyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions with molecular targets.

Properties

IUPAC Name

2-chloro-6-ethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(13)15-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBSVGBZSYQFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357684
Record name 2-chloro-6-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498548-90-6
Record name 2-chloro-6-ethylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 498548-90-6
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